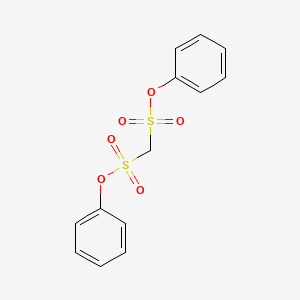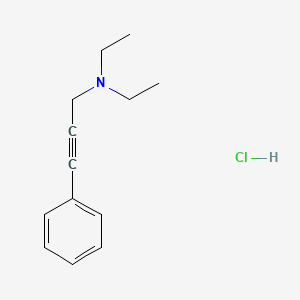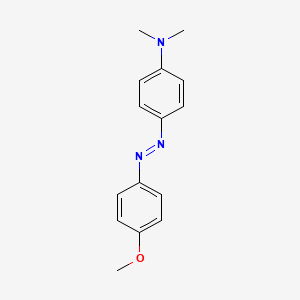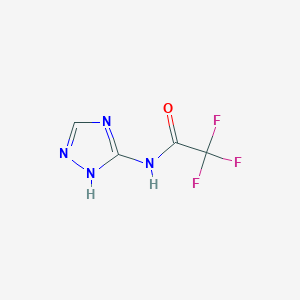
Arabinofuranosylcytosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A pyrimidine nucleoside analog that is used mainly in the treatment of leukemia, especially acute non-lymphoblastic leukemia. Cytarabine is an antimetabolite antineoplastic agent that inhibits the synthesis of DNA. Its actions are specific for the S phase of the cell cycle. It also has antiviral and immunosuppressant properties. (From Martindale, The Extra Pharmacopoeia, 30th ed, p472)
Wissenschaftliche Forschungsanwendungen
PET Imaging Probes for Clinical Trials : Ara-C has been instrumental in the development of PET imaging probes, specifically [18 F]fluoro-arabinofuranosylcytosine (FAC) analogs. These probes have been used in Phase 1 clinical trials, demonstrating Ara-C's utility in developing new diagnostic tools for cancer and other diseases (Mosessian et al., 2014).
Structural Studies in Biochemistry : Ara-C has been used to understand the structural impact on enzymes like human topoisomerase I. The study of its incorporation into DNA has provided insights into how certain drugs can alter DNA structure and function, contributing to their therapeutic effects (Chrencik et al., 2003).
Molecular Mechanisms in Cancer Treatment : Research involving Ara-C has shed light on its mechanisms of action at the molecular level, such as its effect on DNA methyltransferases in acute myeloid leukemia (AML). These studies help in understanding how Ara-C can induce changes in DNA methylation patterns, which is crucial for developing more effective cancer treatments (Nabel et al., 2017).
Development of Improved Drug Formulations : Ara-C has been modified chemically to improve its therapeutic properties, such as enhancing its lipophilicity and bioavailability. These modifications aim to overcome limitations like rapid deactivation and fast clearance from the body, making it more effective for cancer treatment (Liu et al., 2009).
Investigating Drug Resistance Mechanisms : Ara-C has been utilized to study the development of drug resistance in cancer cells. Understanding how cancer cells become resistant to Ara-C, such as through alterations in the expression of specific genes like bcl-2, is critical for developing strategies to overcome resistance in leukemia treatment (Gariboldi et al., 2001).
Exploring Conjugation with Other Molecules : Ara-C has been conjugated with various molecules like PAMAM dendrimers and PEG to enhance its efficacy against cancer cells. Such research opens new avenues for drug delivery systems and novel therapeutic strategies (Sk et al., 2013).
Eigenschaften
CAS-Nummer |
3083-52-1 |
|---|---|
Molekularformel |
C9H13N3O5 |
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
4-amino-1-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8?/m1/s1 |
InChI-Schlüssel |
UHDGCWIWMRVCDJ-STUHELBRSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)C2[C@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Andere CAS-Nummern |
147-94-4 |
Sequenz |
N |
Synonyme |
Ara C Ara-C Arabinofuranosylcytosine Arabinoside, Cytosine Arabinosylcytosine Aracytidine Aracytine beta Ara C beta-Ara C Cytarabine Cytarabine Hydrochloride Cytonal Cytosar Cytosar U Cytosar-U Cytosine Arabinoside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B1654957.png)

![5-[(E)-(hydroxyimino)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1654960.png)






![n,n-Diethyl-4-[(e)-(4-methylphenyl)diazenyl]aniline](/img/structure/B1654973.png)
![5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine Hydrobromide](/img/structure/B1654974.png)
![[4-(2-Piperidin-1-ylethyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride](/img/structure/B1654975.png)

